molecular formula C18H23NO4 B6594791 Cocaethylene-d3 CAS No. 136765-30-5

Cocaethylene-d3

Cat. No.: B6594791
CAS No.: 136765-30-5
M. Wt: 320.4 g/mol
InChI Key: NMPOSNRHZIWLLL-UUFWDTOESA-N
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Description

Cocaethylene-d3 (Ecgonine benzoylethylester-D3) is a deuterium-labeled analogue of cocaethylene, a pharmacologically active metabolite formed when cocaine and ethanol co-ingest in the liver. Its molecular formula is C₁₈H₂₀D₃NO₄, with a molecular weight of 320.40 g/mol . It is widely utilized as an internal standard in mass spectrometry (MS)-based assays for forensic toxicology, pharmacokinetic studies, and drug monitoring due to its structural similarity to non-deuterated analytes, which minimizes matrix interference and enhances quantitative accuracy . This compound is commercially available in multiple formats, including 0.1 mg/mL to 100 mg powder and solutions in acetonitrile or methanol, optimized for calibration and quality control workflows .

Properties

IUPAC Name

ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPOSNRHZIWLLL-UUFWDTOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016158
Record name Cocaethylene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-30-5
Record name Cocaethylene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-30-5
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Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound centers on introducing deuterium at the 8-methyl group of the tropane ring. Two primary approaches dominate the literature:

Deuterated Methylation of Ecgonine Derivatives

Ecgonine, the hydrolyzed product of cocaine, serves as the precursor. Deuterium is introduced via methylation of the nitrogen atom in the tropane ring using deuterated methylating agents such as methyl iodide-d3 (CD3I\text{CD}_3\text{I}). Subsequent benzoylation of the hydroxyl group at the 3-position yields deuterated benzoylecgonine. Finally, esterification with ethanol produces this compound.

Direct Synthesis from Deuterated Tropane Intermediates

Alternative methods involve constructing the tropane ring using deuterated starting materials. For example, cyclization of deuterated pyrrolidine and ketone precursors ensures the 8-methyl group is intrinsically labeled with CD3\text{CD}_3. This route minimizes post-synthetic modifications but requires stringent control over stereochemistry.

Step 1: Preparation of Ecgonine-d3

Ecgonine is treated with CD3I\text{CD}_3\text{I} in the presence of a base (e.g., potassium carbonate) to substitute the methyl group on the nitrogen with CD3\text{CD}_3. The reaction is monitored via thin-layer chromatography (TLC) and quenched with aqueous HCl.

Step 2: Benzoylation to Benzoylecgonine-d3

Ecgonine-d3 undergoes benzoylation using benzoyl chloride in anhydrous dichloromethane. Triethylamine catalyzes the reaction, yielding benzoylecgonine-d3 after purification via silica gel chromatography.

Step 3: Esterification with Ethanol

Benzoylecgonine-d3 is esterified with ethanol in acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux. The crude product is neutralized, extracted with ethyl acetate, and dried under vacuum. Final purification via reverse-phase HPLC ensures >98.5% purity.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H^1\text{H}-NMR confirms the absence of protons at the 8-methyl group, while 13C^{13}\text{C}-NMR verifies the CD3\text{CD}_3 integration.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z321.2[M+H]+m/z \, 321.2 \, [\text{M}+\text{H}]^+, with characteristic fragments at m/z199.2m/z \, 199.2 (loss of the benzoyl group).

Chromatographic Validation

HPLC analysis using a C18 column (Agilent HP-5MS) resolves this compound at 3.65 minutes, distinct from non-deuterated cocaethylene (3.66 minutes). Mobile phases typically combine acetonitrile and 0.1% formic acid in a gradient elution.

Challenges and Mitigation Strategies

Isotopic Purity

Achieving >96% deuterium enrichment (D0/D3<4%\text{D}_0/\text{D}_3 < 4\%) requires rigorous exclusion of protonated solvents and reagents. Post-synthetic purification via recrystallization in deuterated methanol enhances isotopic fidelity.

Stereochemical Integrity

Racemization during esterification is mitigated by low-temperature reactions and chiral catalysts. Optical rotation measurements (28±2-28 \pm 2^\circ) ensure retention of the (2R,3S) configuration.

Applications in Toxicology

This compound is indispensable in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying cocaethylene in biological samples. As an internal standard, it corrects for matrix effects and extraction efficiency. For example, in a validated LC-MS/MS method, this compound demonstrated a linear response (R2>0.999R^2 > 0.999) across 10–500 ng/mL in blood, with intra-day precision <10% CV .

Chemical Reactions Analysis

Types of Reactions: Cocaethylene-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoylecgonine-d3, while reduction can produce ecgonine methyl ester-d3 .

Scientific Research Applications

Analytical Applications

Cocaethylene-d3 is predominantly utilized in various analytical methodologies to enhance the accuracy and reliability of cocaethylene quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • This compound serves as an internal standard to correct for variations in sample preparation and instrument response. This application is crucial for reliable quantification in forensic toxicology, especially when analyzing urine samples for cocaine and its metabolites .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) :
    • In pharmacokinetic studies, this compound is used to evaluate the formation and elimination kinetics of cocaethylene when cocaine and alcohol are consumed concurrently. The deuterated form aids in distinguishing between endogenous and exogenous compounds during analysis .

Forensic Toxicology

A study validated a method for the simultaneous analysis of cocaine, benzoylecgonine, and cocaethylene using GC-MS. The inclusion of this compound allowed for precise quantification, demonstrating intra- and inter-day precision under 10% CV at specified quality control levels . This method enhances the reliability of toxicological assessments in cases involving suspected drug use.

Pharmacokinetic Research

Research focusing on the pharmacokinetics of cocaethylene utilized this compound to measure its formation from cocaine and ethanol consumption. This study highlighted how cocaethylene acts as an active metabolite with distinct pharmacological effects compared to its parent compounds . The findings underscore the importance of using stable isotopes like this compound to trace metabolic pathways accurately.

Mechanism of Action

Cocaethylene-d3 exerts its effects by mimicking the behavior of cocaethylene in the body. Cocaethylene blocks the reuptake of neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cocaethylene-d3 belongs to a class of deuterated cocaine derivatives and related tropane alkaloids. Below is a detailed comparison with key analogues:

Molecular and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Deuterium Sites Key Structural Features
This compound C₁₈H₂₀D₃NO₄ 320.40 136765-30-5 3 (ethyl group) Ethyl ester substitution at benzoyl position
Cocaine-d3 C₁₇H₁₈D₃NO₄ 306.38 115732-68-8 3 (methyl ester) Methyl ester group; lacks ethyl substitution
Cocaethylene-D8 C₁₈H₁₅D₈NO₄ 327.45 N/A 8 Higher deuterium content for isotopic distinction
Cocaine-d3·HCl C₁₇H₁₈D₃NO₄·HCl 342.84 N/A 3 Hydrochloride salt form; enhanced solubility
Codeine-d3·HCl dihydrate C₁₈H₁₈D₃NO₃·HCl·2H₂O 374.85 N/A 3 Opioid derivative; distinct heterocyclic core
  • Key Differences :
    • This compound’s ethyl ester group (vs. cocaine-d3’s methyl ester) increases hydrophobicity, altering chromatographic retention times in HPLC/MS .
    • The degree of deuteration (D3 vs. D8) impacts isotopic separation in MS. For example, Cocaethylene-D8 provides a larger mass shift (+8 Da) for clearer signal differentiation in complex matrices .

Physicochemical Stability

  • Storage : All deuterated standards require -20°C storage to prevent degradation, with shelf lives exceeding 24 months in anhydrous solvents like acetonitrile .
  • Solubility: this compound is optimally dissolved in acetonitrile (0.1–1 mg/mL), whereas Cocaine-d3·HCl shows better solubility in methanol/water mixtures due to its ionic form .

Analytical Performance Metrics

  • Limit of Detection (LOD) : this compound achieves sub-ng/mL sensitivity in MS/MS modes due to its high isotopic purity (>98%) .
  • Matrix Effects: Cocaine-d3 exhibits <10% ion suppression in blood plasma, compared to <15% for this compound in ethanol-rich matrices .

Biological Activity

Cocaethylene-d3, a stable isotope-labeled analog of cocaethylene, has garnered attention in pharmacological and toxicological research due to its unique biological activity and implications in substance use disorders. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and case studies highlighting its effects.

1. Overview of this compound

Cocaethylene is formed when cocaine and ethanol are co-administered, resulting in a compound that exhibits pharmacological properties distinct from those of cocaine alone. This compound serves as a valuable internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for quantifying cocaine and its metabolites .

2. Pharmacokinetics and Metabolism

Cocaethylene has a longer half-life than cocaine, approximately 148 minutes, which may contribute to its increased toxicity and potential for abuse. Studies indicate that cocaethylene can enhance the euphoric effects experienced by users of both cocaine and alcohol . The metabolism of cocaethylene involves hydrolysis by carboxylesterase enzymes, which can be inhibited by cocaethylene itself, leading to reduced breakdown of cocaine .

Table 1: Pharmacokinetic Properties of Cocaethylene vs. Cocaine

PropertyCocaethyleneCocaine
Half-life148 minutes50-90 minutes
Primary MetabolitesBenzoylecgonineNorcocaine
Route of AdministrationOral, IV, InhalationOral, IV, Inhalation

3.1 Receptor Interactions

Cocaethylene acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), affecting neurotransmitter levels in the brain. It inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to increased synaptic concentrations of these neurotransmitters . This mechanism underlies its stimulant and euphoric effects.

Recent studies utilizing positron emission tomography (PET) have shown heightened levels of dopamine D3 receptors in individuals with cocaine dependence. Cocaethylene's interaction with these receptors may contribute to addiction phenotypes, suggesting a potential role for D3 receptor antagonism in therapeutic strategies for substance use disorders .

3.2 Case Studies

A notable case study involved a 24-year-old male presenting with severe cardiovascular symptoms following the co-use of cocaine and alcohol. Toxicological analysis revealed elevated levels of cocaethylene, correlating with acute health complications such as chest pain and neurological symptoms . This underscores the potential dangers associated with cocaethylene use.

4. Clinical Implications

The distinct pharmacological profile of cocaethylene raises concerns regarding its safety and regulatory status. Its ability to produce greater subjective effects compared to cocaine alone suggests that it may pose a higher risk for addiction and overdose . Additionally, the interaction between alcohol and cocaine leading to cocaethylene formation complicates treatment approaches for individuals struggling with polysubstance use.

5. Conclusion

This compound plays an essential role in understanding the biological activity of cocaethylene as an active metabolite of cocaine when used in conjunction with alcohol. Its prolonged half-life, receptor interactions, and implications for addiction highlight the need for continued research into its effects on human health. The findings support the importance of monitoring cocaethylene levels in clinical toxicology to better inform treatment strategies for substance use disorders.

Q & A

Q. What are the primary analytical methods for detecting and quantifying Cocaethylene-d3 in biological matrices?

To detect this compound, researchers typically employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) due to their specificity for isotopic analogs . Method validation should include calibration curves using deuterated internal standards to account for matrix effects. For quantification, ensure calibration spans the expected concentration range (e.g., 0.1–100 ng/mL) and cross-validate with non-deuterated analogs to confirm isotopic purity .

Q. How do researchers ensure isotopic purity in this compound synthesis?

Isotopic purity is verified via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Deuterium incorporation is assessed by comparing spectral data to non-deuterated analogs. For example, the absence of proton signals in 1H^1H-NMR at specific chemical shifts confirms deuterium substitution at targeted positions. Researchers must also monitor batch-to-batch variability using certified reference materials (CRMs) .

Q. What ethical considerations are critical when designing studies involving this compound?

Studies must obtain Institutional Review Board (IRB) approval, particularly for human subjects research. Protocols should address safe handling of deuterated compounds, disposal of hazardous waste, and transparency in data reporting to avoid misrepresentation of pharmacokinetic interactions. Ethical guidelines from journals like Journal of Clinical Practice and Research emphasize informed consent and conflict-of-interest disclosures .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Discrepancies in half-life or metabolite profiles may arise from differences in experimental models (e.g., in vitro vs. in vivo) or analytical sensitivity. To address this:

  • Conduct meta-analyses comparing studies using PRISMA guidelines, focusing on variables like dose, administration route, and detection limits.
  • Validate findings via cross-species studies (e.g., rodent vs. primate models) to isolate species-specific metabolism .
  • Use computational modeling (e.g., physiologically based pharmacokinetic (PBPK) models) to predict human metabolism from preclinical data .

Q. What methodological strategies improve reproducibility in this compound metabolite identification?

Reproducibility requires:

  • Standardized protocols : Predefine extraction methods (e.g., solid-phase extraction) and ionization parameters (e.g., electrospray ionization in positive mode) to minimize variability .
  • Open data practices : Share raw mass spectra and chromatograms via repositories like MetaboLights to enable cross-lab validation .
  • Blinded analysis : Implement double-blinded sample processing to reduce observer bias .

Q. How can researchers optimize experimental designs for studying this compound’s neurotoxic effects?

Advanced neurotoxicity studies should:

  • Integrate multi-omics approaches : Combine transcriptomics (RNA-seq) and metabolomics to map pathways affected by this compound exposure .
  • Use longitudinal cohorts : Track outcomes over time in animal models to distinguish acute vs. chronic effects.
  • Control for confounders : Account for variables like genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP3A4) that influence metabolite formation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., Hill equation) are preferred for dose-response curves. For small sample sizes, apply Bayesian hierarchical models to estimate uncertainty. Use tools like R’s drc package or GraphPad Prism for robust curve fitting .

Q. How should researchers address missing data in this compound pharmacokinetic studies?

Apply multiple imputation (MI) techniques for missing time-point data, ensuring assumptions about “missing at random” (MAR) are met. Sensitivity analyses (e.g., complete-case vs. MI results) should be reported to assess robustness .

Literature and Resource Guidelines

Q. How can researchers critically evaluate conflicting mechanistic hypotheses about this compound’s effects?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypotheses. For example, compare studies proposing dopamine receptor antagonism vs. mitochondrial dysfunction by examining methodological rigor (e.g., knockout models vs. inhibitor assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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